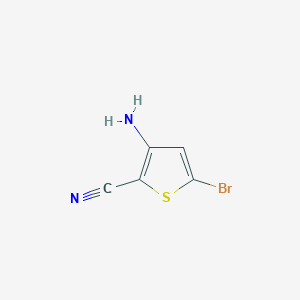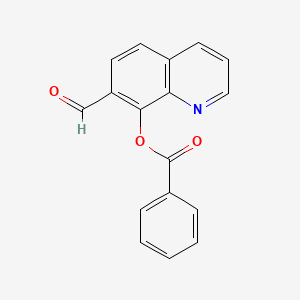
4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid”, there are related compounds that have been synthesized. For example, an efficient synthesis of “{4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone” starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been described . Another related compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been synthesized using a method involving several steps, including bromination, cyclization, and dechlorination .Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the antibacterial properties of pyridonecarboxylic acids, closely related to 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. A study by Narita et al. (1986) explored the synthesis and structure-activity relationship of these compounds, revealing their effectiveness in combating bacterial infections. The substituents at certain positions significantly impacted their antibacterial activity and urinary recovery (Narita et al., 1986).
Ligand Independent Ortho Lithiation
Fluorophenyl pyrroles, such as 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, have shown a unique chemical behavior in ortho lithiation processes. A study by Faigl et al. (1998) highlighted that lithiation of 1-(fluorophenyl)pyrroles occurs ortho to the fluorine substituent regardless of the tertiary amine type ligands used. This demonstrates the special directing effect of fluorine in these compounds (Faigl et al., 1998).
Chemokine Receptor Antagonists
Compounds similar to 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid have been studied as potential chemokine receptor antagonists for treating conditions like rheumatoid arthritis. Latli et al. (2018) described the synthesis of these compounds, highlighting their potential in medical treatments (Latli et al., 2018).
Synthesis and Reactivity Studies
Murthy et al. (2017) focused on the synthesis, characterization, and reactivity of compounds related to 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. Their research included detailed analysis using various spectroscopic techniques, providing insights into the molecular stability and potential applications in fields like non-linear optics (Murthy et al., 2017).
Electrochromic Properties
A study by Arslan et al. (2007) explored the electrochromic properties of a soluble conducting polymer derived from a compound structurally similar to 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. This research has implications for the development of advanced materials in electronic applications (Arslan et al., 2007).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXFYIOBIXUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
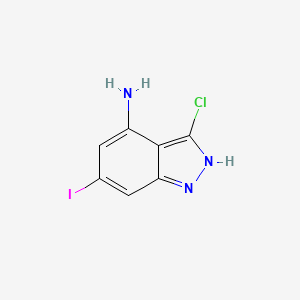
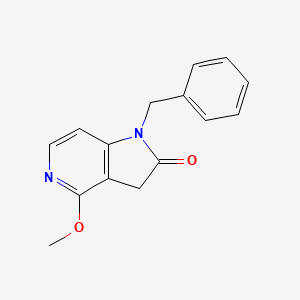
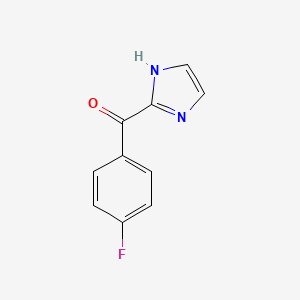

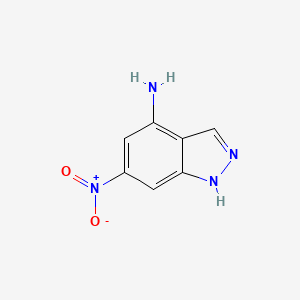

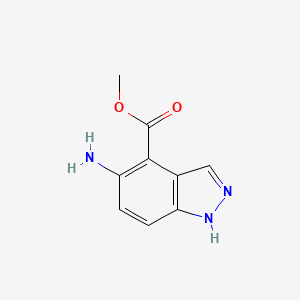
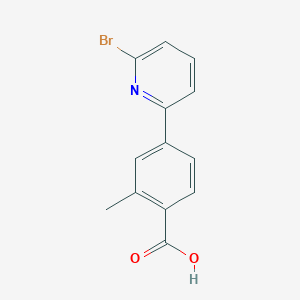

![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
